REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].S(=O)(=O)(O)O.[O-:13][C:14]#[N:15].[K+]>O>[OH:4][CH2:3][CH2:2][N:1]([CH2:5][CH2:6][OH:7])[C:14]([NH2:15])=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
212.4 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
101.85 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
potassium cyanate
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Quantity
|
168.99 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
260 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
212.4 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to ambient temperature
|
Type
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CUSTOM
|
Details
|
potassium sulfate precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered out
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Type
|
WASH
|
Details
|
The filter cake was washed with 425 g of hot ethanol
|
Type
|
ADDITION
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Details
|
The recovered ethanol was then added to the contents of the filtrate
|
Type
|
CUSTOM
|
Details
|
The white precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN(C(=O)N)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |